molecular formula C21H24N4O3S2 B15004395 4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Cat. No.: B15004395
M. Wt: 444.6 g/mol
InChI Key: DBELNUGSNLCSDJ-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Butanamide Backbone: The butanamide backbone can be constructed through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.

    Introduction of the N-Methylbenzenesulfonamido Group: This group can be introduced via sulfonamide formation reactions using appropriate sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring could yield sulfoxides or sulfones, while reduction of a nitro group could yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a potential additive in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. If it has anticancer properties, it might induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(N-methylbenzenesulfonamido)-3-phenylbutanamide
  • N-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-(N-methylbenzenesulfonamido)-3-phenylbutanamide

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is unique due to the specific combination of functional groups and the ethyl substitution on the thiadiazole ring, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

InChI

InChI=1S/C21H24N4O3S2/c1-3-20-23-24-21(29-20)22-19(26)14-17(16-10-6-4-7-11-16)15-25(2)30(27,28)18-12-8-5-9-13-18/h4-13,17H,3,14-15H2,1-2H3,(H,22,24,26)

InChI Key

DBELNUGSNLCSDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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